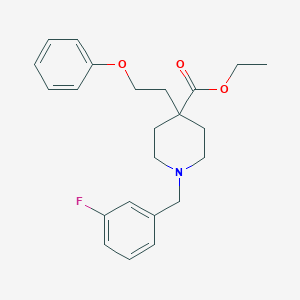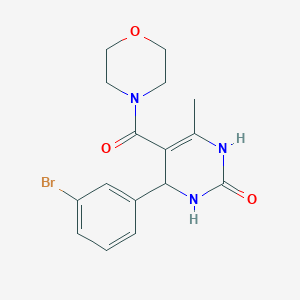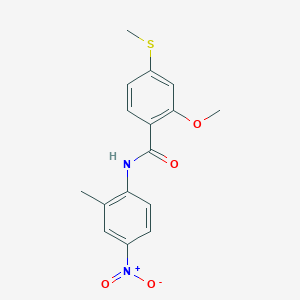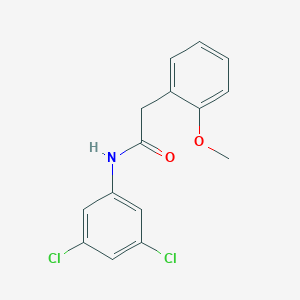
ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, commonly known as EFPP, is a synthetic compound that belongs to the class of piperidine carboxylates. EFPP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
EFPP exerts its therapeutic effects by modulating various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. The compound has been shown to act as an antagonist of the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release. EFPP also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory response. Additionally, EFPP modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
EFPP has been shown to elicit various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, EFPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low toxicity profile.
实验室实验的优点和局限性
EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound can be easily synthesized in large quantities and can be used to study various molecular targets involved in disease pathogenesis. However, EFPP also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects. These limitations can be overcome by using appropriate formulation techniques and conducting rigorous pharmacological studies.
未来方向
EFPP has great potential for further research and development in various therapeutic areas. Some of the future directions for EFPP include:
1. Development of EFPP as a novel anti-cancer agent for the treatment of various types of cancer.
2. Investigation of the neuroprotective effects of EFPP in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the anti-inflammatory properties of EFPP in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4. Development of novel EFPP derivatives with improved pharmacokinetic properties and selectivity for specific molecular targets.
Conclusion:
EFPP is a synthetic compound with significant potential for therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties through modulation of various molecular targets. EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations that need to be addressed for its successful clinical translation. Further research and development of EFPP and its derivatives can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of EFPP involves the reaction between 3-fluorobenzyl chloride, 2-phenoxyethanol, and piperidine-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EFPP. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
EFPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. EFPP has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, EFPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-2-27-22(26)23(13-16-28-21-9-4-3-5-10-21)11-14-25(15-12-23)18-19-7-6-8-20(24)17-19/h3-10,17H,2,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIMBWUFKWQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)F)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)

![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)
